3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

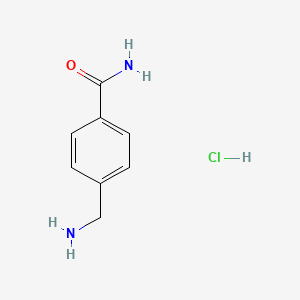

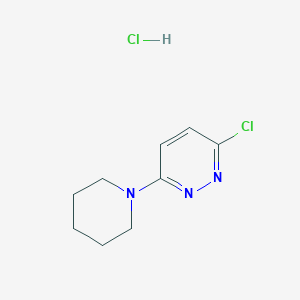

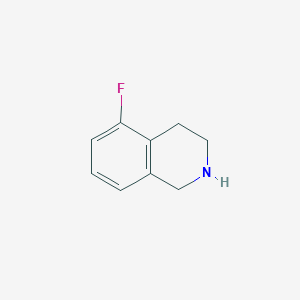

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with the molecular weight of 205.3 . It is also known by its IUPAC name, 3-methyl-4-(4-methylpiperazin-1-yl)aniline .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” are not available, it’s important to note that this compound, like other anilines, may participate in reactions typical for aromatic amines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.30 g/mol . It is predicted to have a boiling point of 353.1±37.0 °C and a density of 1.092±0.06 g/cm3 . It is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis of Aminopyridopyrimidinones

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” can be used as an intermediate in the synthesis of aminopyridopyrimidinones . These compounds are known to inhibit tyrosine kinase, an enzyme that can regulate cell functions such as cell growth and division. Inhibiting this enzyme can be beneficial in the treatment of certain types of cancer .

Anticancer Agents

The compound can also be used in the synthesis of anticancer agents . For instance, it can be used to prepare piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives, which have shown anticancer activities .

Research and Development

This compound is primarily used for research and development purposes . It’s often used in laboratories to study its properties and potential applications .

Medicinal Chemistry

In medicinal chemistry, this compound can be used as a building block in the synthesis of various pharmaceutical drugs . Its unique structure allows it to be incorporated into a wide range of chemical reactions, potentially leading to new therapeutic agents .

Chemical Industry

In the chemical industry, “3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” can be used in the production of dyes, resins, and other chemical products . Its chemical properties make it a valuable component in these processes .

Biochemical Research

This compound can be used in biochemical research as a reagent . It can be used to study biological processes and contribute to our understanding of life at the molecular level .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors , suggesting that tyrosine kinases could be potential targets.

Mode of Action

If it acts as a tyrosine kinase inhibitor like its analogs , it would bind to the active site of the enzyme, preventing the transfer of phosphate groups to the substrate and thus inhibiting signal transduction pathways.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to signal transduction, given its potential role as a tyrosine kinase inhibitor . Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, and their inhibition can disrupt these processes.

Result of Action

If it acts as a tyrosine kinase inhibitor, it could potentially disrupt cell signaling pathways, affecting cell growth and differentiation .

Propiedades

IUPAC Name |

3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15;;/h3-4,9H,5-8,13H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLOESLHJWDSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCN(CC2)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585851 |

Source

|

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride | |

CAS RN |

1177349-04-0 |

Source

|

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285878.png)